C22H24Cl2N6O7S2

Antimicrobial susceptibility testing Pseudomonas aeruginosa MIC90

Ceftazidime dihydrochloride (CAS 73547-70-3, molecular formula C22H24Cl2N6O7S2) is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. It is the dihydrochloride salt form of ceftazidime, a β-lactam antibacterial agent that exerts its bactericidal effect by interfering with bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).

Molecular Formula C22H24Cl2N6O7S2
Molecular Weight 619.5 g/mol
CAS No. 73547-70-3
Cat. No. B019381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22H24Cl2N6O7S2
CAS73547-70-3
Molecular FormulaC22H24Cl2N6O7S2
Molecular Weight619.5 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
InChIInChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1
InChIKeyJLZLIGALAZXURA-ZYMGEXDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ceftazidime Dihydrochloride (CAS 73547-70-3): Third-Generation Cephalosporin Antibiotic for Research and Pharmaceutical Synthesis


Ceftazidime dihydrochloride (CAS 73547-70-3, molecular formula C22H24Cl2N6O7S2) is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic [1]. It is the dihydrochloride salt form of ceftazidime, a β-lactam antibacterial agent that exerts its bactericidal effect by interfering with bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . This compound is particularly recognized for its potent activity against Gram-negative pathogens, including Pseudomonas aeruginosa, and is widely used as a key intermediate in the manufacture of ceftazidime pentahydrate for pharmaceutical formulations .

Ceftazidime Dihydrochloride (CAS 73547-70-3): Why In-Class Substitution is Scientifically Unsound Without Verification


Ceftazidime dihydrochloride cannot be simply substituted with other third-generation cephalosporins (e.g., cefotaxime, ceftriaxone, cefoperazone) due to its markedly different antibacterial spectrum, β-lactamase stability profile, and distinct physicochemical properties imparted by its dihydrochloride salt form [1][2]. Even within the same cephalosporin class, interchanging compounds risks suboptimal antimicrobial coverage—particularly against critical pathogens like Pseudomonas aeruginosa—and can compromise downstream pharmaceutical manufacturing processes that depend on the solubility and crystallinity characteristics of the specific salt [3].

Ceftazidime Dihydrochloride (CAS 73547-70-3): Quantifiable Differentiation vs. Comparator Third-Generation Cephalosporins


Superior Anti-Pseudomonal Potency: Ceftazidime MIC90 2.2 mg/L vs. Cefotaxime 434 mg/L Against P. aeruginosa

Ceftazidime exhibits dramatically higher potency against Pseudomonas aeruginosa compared to cefotaxime. In a large study of 11,521 clinical isolates, the MIC90 of ceftazidime against P. aeruginosa was 2.2 mg/L, whereas cefotaxime required 434 mg/L to achieve the same level of inhibition—a nearly 200-fold difference [1]. This demonstrates that ceftazidime is far more active against this critical nosocomial pathogen.

Antimicrobial susceptibility testing Pseudomonas aeruginosa MIC90

Enhanced β-Lactamase Stability: Ceftazidime Ki 120× Higher than Cefotaxime Against Common β-Lactamases

Ceftazidime demonstrates superior stability to hydrolysis by clinically relevant β-lactamases. In enzyme inhibition assays using β-lactamases from E. coli, E. cloacae, P. morganii, and P. aeruginosa, the geometric mean inhibition constant (Ki) for ceftazidime was 120 times higher than that for cefotaxime, and nearly 700 times higher than cefuroxime [1]. A complementary microbiological 'double-disc' technique also confirmed ceftazidime's greater stability across all β-lactamases tested [1].

β-Lactamase stability Enzyme kinetics Cephalosporin resistance

Unique Degradation-Derived HIV-1 Reverse Transcriptase Inhibition: IC50 0.1 μg/mL (Polymerase) and 0.01 μg/mL (RNase H)

Aqueous solutions of ceftazidime generate polymeric degradation products that inhibit HIV-1 reverse transcriptase (RT) in vitro. These polymers inhibit the polymerase activity with an IC50 of approximately 0.1 μg/mL and the RNase H activity with an IC50 of approximately 0.01 μg/mL [1]. This antiviral activity is not shared by other common cephalosporins and represents a distinct, non-antibacterial application of this compound.

HIV-1 Reverse transcriptase Antiviral research

Enhanced Solubility and Processability: Dihydrochloride Salt Preferred for Pharmaceutical Synthesis

Ceftazidime dihydrochloride is specifically utilized as a key intermediate in the production of ceftazidime pentahydrate, the final drug substance [1]. Its dihydrochloride salt form confers improved solubility and stability compared to the free base, facilitating downstream purification and crystallization steps . This is a critical differentiator for procurement in pharmaceutical manufacturing contexts, where the free base or other salts may not provide the same ease of handling and processing.

Pharmaceutical intermediates Salt selection Crystallization

Ceftazidime Dihydrochloride (CAS 73547-70-3): Evidence-Based Application Scenarios for Scientific and Industrial Use


Antimicrobial Susceptibility Studies Targeting Multidrug-Resistant Pseudomonas aeruginosa

Due to its exceptionally low MIC90 (2.2 mg/L) against P. aeruginosa compared to other third-generation cephalosporins (e.g., cefotaxime MIC90 434 mg/L) [1], ceftazidime dihydrochloride is the optimal reference compound for in vitro susceptibility testing, resistance surveillance, and synergy studies involving this pathogen.

Pharmaceutical Process Development and API Manufacturing

The dihydrochloride salt is the preferred starting material for the synthesis of ceftazidime pentahydrate, the active pharmaceutical ingredient (API) [2]. Its favorable solubility and crystallinity facilitate efficient purification and scale-up in GMP manufacturing environments.

Mechanistic Studies of β-Lactamase Stability and Enzyme Inhibition Kinetics

Ceftazidime's high Ki values (120× higher than cefotaxime) against a panel of β-lactamases make it an ideal probe for investigating enzyme structure-activity relationships, inhibitor design, and the molecular basis of cephalosporin resistance [3].

Exploratory Antiviral Research on HIV-1 Reverse Transcriptase Inhibition

The unique ability of ceftazidime degradation products to inhibit HIV-1 RT (IC50 0.1 μg/mL for polymerase, 0.01 μg/mL for RNase H) [4] supports its use in specialized virology research aimed at discovering novel antiretroviral mechanisms or lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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